Product packaging for beta-Cellobiosyl fluoride(Cat. No.:)

beta-Cellobiosyl fluoride

Cat. No.: B1254405
M. Wt: 344.29 g/mol
InChI Key: MPJMJSVSVMGORJ-QRZGKKJRSA-N
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Description

Significance of Glycosyl Fluorides as Mechanistic Probes and Glycosyl Donors in Enzymology

Glycosyl fluorides are carbohydrate analogues in which the anomeric hydroxyl group is replaced by a fluorine atom. This substitution imparts a unique combination of chemical stability and biological reactivity, making them invaluable tools in glycoscience. biosynth.com Due to the high bond-dissociation energy of the C-F bond, glycosyl fluorides are considerably more stable than other glycosyl halides, which facilitates their handling and purification. nih.gov Despite this stability, the C-F bond can be activated by enzymes, allowing these compounds to function as substrates. nih.govjst.go.jp

As mechanistic probes , glycosyl fluorides are widely used to investigate the catalytic mechanisms of glycoside hydrolases (GHs) and glycosyltransferases (GTs). Their interaction with these enzymes can provide profound insights into transition states, active site architecture, and the roles of key catalytic residues. researchgate.netelsevierpure.com For instance, enzymes often process glycosyl fluorides with the "wrong" anomeric configuration (e.g., an inverting α-glucosidase hydrolyzing a β-glucosyl fluoride) through a process known as the Hehre resynthesis-hydrolysis mechanism. acs.orgnih.gov This mechanism involves an initial transglycosylation step where one glycosyl fluoride (B91410) molecule acts as a donor and another as an acceptor, followed by the hydrolysis of the newly formed linkage. acs.org Studying the kinetics of such reactions provides strong evidence for the enzyme's catalytic strategy. nih.gov Furthermore, modified glycosyl fluorides can act as inhibitors or slow substrates, allowing for the trapping of enzyme-substrate intermediates and the identification of catalytic nucleophiles in the active site. researchgate.net

As glycosyl donors , glycosyl fluorides are pivotal in the chemo-enzymatic synthesis of oligosaccharides and glycoconjugates. They serve as activated sugar building blocks for transglycosylation reactions catalyzed by glycosidases. jst.go.jp A particularly powerful application is their use with "glycosynthases," which are mutant glycoside hydrolases. researchgate.net In these engineered enzymes, the catalytic nucleophile is replaced with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine), rendering the enzyme hydrolytically inactive. oup.com However, these glycosynthases can still recognize and use a glycosyl fluoride with an inverted anomeric configuration (e.g., an α-glycosyl fluoride for a β-glycosidase mutant) as a donor substrate. oup.com In the presence of a suitable acceptor, the glycosynthase catalyzes the formation of a new glycosidic bond, leading to high yields of the desired oligosaccharide product without the risk of subsequent hydrolysis. oup.comnih.gov

Historical Context and Evolution of beta-Cellobiosyl Fluoride in Glycobiological Studies

While the potential of glycosyl fluorides was recognized earlier, their widespread use was initially hampered by the perception that the C-F bond was too stable for effective glycosylation reactions. nih.gov This view began to change in the early 1980s with the development of new activation methods. nih.gov Within this context, β-cellobiosyl fluoride emerged as a key substrate for studying and engineering cellulolytic enzymes.

A landmark development occurred in 1991 with the first in vitro, non-biosynthetic route to cellulose (B213188) using a wild-type cellulase (B1617823) from Trichoderma viride with β-D-cellobiosyl fluoride as the activated donor substrate. nih.govgoogle.com This transglycosylation reaction was promoted by using a mixed solvent system (acetonitrile/buffer) to reduce water activity and favor polymerization over hydrolysis. nih.gov However, a significant drawback of using wild-type enzymes was that the newly synthesized cellulose polymer could itself be hydrolyzed by the same enzyme, limiting the yield. nih.gov

This limitation spurred the evolution of its use toward engineered enzymes. The development of glycosynthases, derived from parent cellulases, provided a solution. By mutating the catalytic nucleophile of an endoglucanase, researchers created enzymes capable of polymerizing cellobiosyl fluorides (typically the α-anomer for β-glycosynthases) to produce well-defined oligo- and polysaccharides without product degradation. oup.comnih.gov

In parallel, β-cellobiosyl fluoride was used extensively as a mechanistic probe to understand the function of cellobiohydrolases, the key enzymes in cellulose degradation. Studies in the early 1990s investigated the kinetics of β-cellobiosyl fluoride hydrolysis by cellobiohydrolases from fungi like Trichoderma reesei. researchgate.netnih.gov These studies, along with subsequent research on enzymes from other sources like Humicola insolens, helped to elucidate the kinetic behavior and reaction mechanisms, including the Hehre resynthesis-hydrolysis pathway for the corresponding α-anomer. nih.gov These detailed kinetic analyses provided fundamental insights into how these processive enzymes function.

The table below presents selected research findings on the enzymatic hydrolysis of cellobiosyl fluorides, illustrating its use as a mechanistic probe.

EnzymeSubstrateKey FindingReference
Cellobiohydrolase II (Cel6A) from T. reeseiβ-cellobiosyl fluorideHydrolyzed according to Michaelis-Menten kinetics. nih.gov
Cellobiohydrolase II (Cel6A) from H. insolensβ-cellobiosyl fluorideHydrolyzed according to Michaelis-Menten kinetics. nih.gov
Cellobiohydrolase II (Cel6A) from T. reesei & H. insolensα-cellobiosyl fluorideHydrolysis follows sigmoidal kinetics, consistent with the Hehre resynthesis-hydrolysis mechanism. nih.gov
Cellobiohydrolase I (Cel7A) from T. reeseiβ-cellobiosyl fluorideThe enzyme hydrolyzes the β-anomer, which is often a contaminant in α-anomer preparations. acs.orgresearchgate.net
Wild-type cellulase from T. virideβ-D-cellobiosyl fluorideUsed as a donor in the first in vitro enzymatic synthesis of cellulose via transglycosylation. nih.gov
Glycosynthase mutant (HiCel7B E197A)α-cellobiosyl fluorideThe engineered enzyme polymerizes the donor to produce cellulose and modified derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21FO10 B1254405 beta-Cellobiosyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21FO10

Molecular Weight

344.29 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

MPJMJSVSVMGORJ-QRZGKKJRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O

Synonyms

eta-cellobiosyl fluoride
cellobiosyl fluoride

Origin of Product

United States

Synthesis and Derivatization Methodologies of Beta Cellobiosyl Fluoride

Chemical Synthesis Pathways for β-Cellobiosyl Fluoride (B91410) and its Anomers

The synthesis of glycosyl fluorides, including β-cellobiosyl fluoride, is a well-established field, with various methods available to control the stereochemical outcome at the anomeric carbon. researchgate.net These compounds serve as valuable glycosyl donors due to their stability compared to other glycosyl halides and the diverse methods available for their activation. researchgate.net

Achieving stereoselectivity in the synthesis of β-cellobiosyl fluoride is critical. The desired β-anomer possesses a 1,2-trans relationship between the C1-fluorine and the C2-substituent. This is often achieved through neighboring group participation from a protecting group at the C2 position, typically an acyl group like acetate (B1210297) or benzoate.

Common precursors for synthesizing glycosyl fluorides include thioglycosides, lactols (hemiacetals), and glycosyl acetates. nih.gov A prevalent method involves the conversion of a fully protected cellobiosyl bromide or acetate to the corresponding fluoride. The presence of a participating C2-acyl group directs the incoming fluoride to the β-face of the oxocarbenium ion intermediate, leading predominantly to the thermodynamically more stable β-anomer. nih.gov

Various fluorinating reagents are employed to achieve this transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and its safer alternative, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for the deoxyfluorination of anomeric hemiacetals. acs.orgntnu.no Another common reagent is the hydrogen fluoride-pyridine complex (HF-Pyridine), which can convert glycosyl orthoesters or acetates into glycosyl fluorides. researchgate.net A photochemical approach using sulfur(VI) hexafluoride as an inexpensive and safe fluorinating agent has also been developed, which often shows a preference for the β-anomer for substrates lacking axial C2 substitution. acs.org

Table 1: Comparison of Fluorinating Reagents for Glycosyl Fluoride Synthesis
ReagentPrecursor TypeTypical SelectivityNotes
DAST / Deoxo-FluorHemiacetal (Lactol)Substrate-dependentDAST is highly reactive but toxic and potentially explosive; Deoxo-Fluor is a safer alternative. acs.orgntnu.no
HF-PyridineOrthoester, AcetateGood for β-anomersA common and effective reagent for various glycosyl fluoride preparations. researchgate.net
AgF, AgBF₄Glycosyl Bromide/ChlorideGood for β-anomersSilver salts facilitate halide exchange. researchgate.net
XtalFluor-M/NBS/Et₃N·3HFThioglycosideHigh β-selectivityA modern system for high-yielding, diastereoselective conversion to 1,2-trans glycosyl fluorides. researchgate.net
SF₆ / PhotocatalystThioglycosideβ-preferenceA mild, photochemical method using an inexpensive fluorine source. acs.org

Optimizing reaction conditions is essential for maximizing the yield and purity of β-cellobiosyl fluoride. Key parameters include the choice of solvent, temperature, and stoichiometry of reagents. For instance, in the fluorination of thioglycosides, a combination of XtalFluor-M, N-bromosuccinimide (NBS), and triethylamine (B128534) trishydrofluoride (Et₃N·3HF) has been shown to mediate facile and high-yielding conversion to β-glycosyl fluorides. researchgate.net

Purification is typically achieved through silica (B1680970) gel column chromatography. nih.gov The stability of glycosyl fluorides is generally sufficient for purification and storage, although the β-anomers are often prepared just prior to use due to their higher reactivity compared to α-anomers. researchgate.net The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material before quenching the reaction, which helps to minimize side products and simplify purification. nih.gov

Chemo-Enzymatic Routes to β-Cellobiosyl Fluoride and Related Analogs

Chemo-enzymatic synthesis offers a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. In the context of β-cellobiosyl fluoride, enzymes are typically used to perform glycosylation reactions where the fluoride acts as a leaving group.

A key application is in the synthesis of cellooligosaccharides and cellulose (B213188). The first in vitro synthesis of cellulose utilized a wild-type cellulase (B1617823) from Trichoderma viride with β-d-cellobiosyl fluoride as the substrate in an acetonitrile/acetate buffer mixture, which promotes the enzyme's transglycosylation activity over hydrolysis. nih.govresearchgate.net The enzyme catalyzes a regio- and stereoselective polymerization, forming β-(1→4) linkages. nih.govproquest.com

A significant advancement in this area is the development of "glycosynthases." These are mutant glycosidases where the catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) has been mutated to a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). These engineered enzymes can no longer hydrolyze glycosidic bonds but can synthesize them using an activated glycosyl donor with the opposite anomeric configuration to the bond being formed (e.g., α-cellobiosyl fluoride to make a β-linkage). nih.gov However, wild-type retaining glycosidases have also been shown to polymerize β-cellobiosyl fluoride, suggesting a mechanism involving a double displacement at the anomeric carbon. proquest.com

Synthesis of Chemically Modified β-Cellobiosyl Fluoride Derivatives for Research Applications

Modifying the structure of β-cellobiosyl fluoride by introducing functional groups at specific positions provides valuable molecular tools for studying carbohydrate-active enzymes and for creating novel biomaterials.

Regioselective functionalization allows for the introduction of chemical handles at specific hydroxyl groups of the cellobiose (B7769950) scaffold. A prime example is the synthesis of 6'-azido-α-cellobiosyl fluoride. The azido (B1232118) group is particularly useful as it can be readily converted to an amine or used in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

The synthesis of such derivatives typically involves a multi-step process using protecting groups to mask all hydroxyls except the one targeted for modification. For instance, to functionalize the 6' position, a protecting group strategy that differentiates the primary hydroxyls (at C6 and C6') from the secondary ones is required. The targeted hydroxyl can then be converted to a good leaving group (e.g., a triflate or tosylate) and subsequently displaced with an azide (B81097) nucleophile (e.g., sodium azide). nih.govmdpi.com

A glycosynthase from Humicola insolens (HiCel7B E197A) has been successfully used to polymerize 6'-azido-α-cellobiosyl fluoride, producing an alternating 6-azido-6-deoxycellulose. nih.gov This modified polysaccharide can be further functionalized, for example, by reduction of the azides to amines or by conjugation with fluorescent dyes via click chemistry. nih.gov

Table 2: Examples of Functionalized Cellobiosyl Fluoride Derivatives
DerivativeFunctional GroupPositionApplication
6'-azido-α-cellobiosyl fluorideAzide (-N₃)6'Substrate for glycosynthases to create functionalized cellulose for "click chemistry" modifications. nih.gov
6-O-methyl-β-cellobiosyl fluorideMethyl (-CH₃)6Enzymatic polymerization to form alternatingly 6-O-methylated cellulose. proquest.com
2-deoxy-2-fluoro-cellobiosyl fluorideFluorine (-F)2Mechanistic probe and covalent inhibitor for β-glucosidases. ubc.ca

Introducing fluorine at positions other than the anomeric carbon creates powerful mechanistic probes for studying glycosidases. acs.org The high electronegativity and small size of fluorine allow it to replace a hydroxyl group, subtly altering the electronic properties of the sugar without causing significant steric hindrance. researchgate.net These modifications can dramatically slow down enzymatic catalysis, enabling the trapping and study of reaction intermediates. acs.org

For example, 2-deoxy-2-fluoro-β-D-glucosyl fluoride is a potent covalent inhibitor of β-glucosidases. ubc.ca The electron-withdrawing fluorine at C2 destabilizes the oxocarbenium ion-like transition states of both the glycosylation and deglycosylation steps of the enzyme's double displacement mechanism. This leads to the accumulation of a stable 2-deoxy-2-fluoro-glycosyl-enzyme intermediate, which can be studied using techniques like ¹⁹F-NMR spectroscopy. ubc.caacs.org

The synthesis of these polyfluorinated carbohydrates can be achieved through various methods, including the electrophilic fluorination of glycals using reagents like Selectfluor, or the nucleophilic opening of epoxides with a fluoride source. acs.orgnih.gov The choice of method depends on the desired position and stereochemistry of the fluorine atom.

Enzymatic Catalysis and Glycosyl Transfer Mechanisms Involving Beta Cellobiosyl Fluoride

Interactions with Glycoside Hydrolases (GHs)

Beta-cellobiosyl fluoride (B91410) has been instrumental in characterizing the activity of cellulases, particularly cellobiohydrolases, which are key enzymes in the degradation of cellulose (B213188). These enzymes cleave cellobiose (B7769950) units from the ends of cellulose chains and are classified based on their stereochemical outcome as either retaining or inverting enzymes.

The interaction of beta-cellobiosyl fluoride with wild-type glycoside hydrolases has been a subject of detailed kinetic studies, providing insights into their catalytic efficiency and substrate preferences.

The hydrolysis of this compound by cellobiohydrolases from the fungus Trichoderma reesei has been shown to follow Michaelis-Menten kinetics. nih.govportlandpress.comnih.gov Specifically, Cellobiohydrolase I (CBHI, also known as Cel7A), a retaining enzyme, and Cellobiohydrolase II (CBHII, also known as Cel6A), an inverting enzyme, both process this substrate.

Kinetic parameters for the hydrolysis of this compound by these enzymes reveal differences in their catalytic efficiencies. For instance, at pH 5.0 and 25°C, the catalytic constant (kcat) and Michaelis constant (Km) have been determined, allowing for a comparison of their turnover rates and substrate affinities. portlandpress.com

Kinetic Parameters for the Hydrolysis of β-Cellobiosyl Fluoride by *Trichoderma reesei Cellobiohydrolases*

Enzyme kcat (s⁻¹) Km (mM) kcat/Km (s⁻¹M⁻¹)
Cellobiohydrolase I (CBHI) 0.047 1.8 26
Cellobiohydrolase II (CBHII) 0.052 8.3 6.3

Data sourced from Konstantinidis, Marsden, and Sinnott (1993). portlandpress.com

These data indicate that while both enzymes have comparable turnover numbers (kcat) for this compound, CBHI exhibits a higher affinity (lower Km) for the substrate, resulting in a greater catalytic efficiency (kcat/Km). portlandpress.com

Glycoside hydrolases catalyze the cleavage of glycosidic bonds through mechanisms that result in either the retention or inversion of the anomeric stereochemistry. This compound has been a crucial tool in determining the stereochemical course of action for cellobiohydrolases.

Retaining Mechanism: Retaining enzymes, such as Cellobiohydrolase I (CBHI) from Trichoderma reesei, operate via a double displacement mechanism. This involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate. When CBHI hydrolyzes this compound, the initial product released is beta-cellobiose, thus retaining the beta-configuration of the substrate. rsc.org

Inverting Mechanism: Inverting enzymes, like Cellobiohydrolase II (CBHII) from Trichoderma reesei, employ a single displacement mechanism. nih.govnih.gov In this mechanism, a water molecule, activated by a general base residue in the active site, directly attacks the anomeric carbon, leading to an inversion of the stereochemistry. Consequently, the hydrolysis of this compound by CBHII yields alpha-cellobiose as the initial product. rsc.org

The unique properties of glycosyl fluorides, including this compound and its alpha-anomer, make them powerful probes for investigating the intricacies of glycosidase mechanisms.

A fascinating aspect of inverting glycosidases is their ability to hydrolyze glycosyl fluorides with the "wrong" anomeric configuration, such as the hydrolysis of alpha-cellobiosyl fluoride by the beta-glycosidase CBHII. This reaction proceeds through a mechanism known as the Hehre resynthesis-hydrolysis mechanism. nih.gov

In this mechanism, the enzyme's active site binds two molecules of the alpha-glycosyl fluoride. One molecule acts as a glycosyl donor, while the second acts as an acceptor. The enzyme catalyzes a transglycosylation reaction between the two molecules, forming a beta-linked disaccharide (in this case, this compound) with the correct anomeric configuration for the enzyme. This newly synthesized beta-glycoside is then rapidly hydrolyzed by the enzyme. nih.gov The kinetics of this reaction are often sigmoidal, showing a dependence on a second molecule of substrate acting as an acceptor, and can be activated by the presence of other suitable acceptor molecules like cellobiose. nih.gov This mechanism was confirmed for the hydrolysis of alpha-cellobiosyl fluoride by Cel6A (CBHII) from both Trichoderma reesei and Humicola insolens. nih.gov

This compound and other fluorinated sugars are invaluable for studying the transient species formed during enzymatic catalysis, namely glycosyl-enzyme intermediates and the high-energy transition states.

In retaining glycosidases, the covalent glycosyl-enzyme intermediate can sometimes be trapped and studied. nih.gov While this compound itself is a substrate that turns over, its analogs, often with additional modifications such as deoxygenation at C2, can be used to trap this intermediate. The crystal structure of such a trapped fluorocellobiosyl-enzyme complex can provide a detailed snapshot of the active site, revealing the catalytic residues and the conformation of the sugar moiety. nih.gov

Furthermore, the study of how enzymes stabilize the transition state of the glycosidic bond cleavage is crucial to understanding their catalytic power. Glycosyl fluorides are used to probe these transition states. nih.govresearchgate.net The rate of hydrolysis of this compound compared to other substrates can provide information about the charge development and conformation of the sugar ring at the transition state. Such studies have shown that the transition state has significant oxocarbenium ion character, with a flattened conformation of the pyranose ring. nih.govresearchgate.net

Mechanistic Probes for Glycosidase Action

Role of Catalytic Acid/Base and Nucleophilic Residues

In the enzymatic processing of β-cellobiosyl fluoride by retaining glycoside hydrolases, specific amino acid residues within the active site play crucial roles as either a catalytic nucleophile or a general acid/base catalyst. The canonical mechanism for these enzymes involves a two-step, double-displacement reaction. In the first step, the catalytic nucleophile, typically a glutamate (B1630785) or aspartate residue, attacks the anomeric carbon of the cellobiosyl donor. Simultaneously, the catalytic acid/base, another acidic residue, protonates the fluorine atom, facilitating its departure as a good leaving group (hydrogen fluoride). This process leads to the formation of a covalent glycosyl-enzyme intermediate.

Applications in Glycosynthase-Mediated Synthesis

Rational Design and Engineering of Glycosynthases from Glycoside Hydrolase Mutants

Glycosynthases are engineered enzymes derived from retaining glycoside hydrolases, which are capable of synthesizing oligosaccharides without the competing hydrolytic activity. nih.gov The rational design of glycosynthases involves the strategic mutation of the catalytic nucleophile. nih.gov This modification disables the enzyme's ability to form the covalent glycosyl-enzyme intermediate, thus preventing the hydrolysis of the glycosidic bond. nih.gov These engineered enzymes can then utilize activated sugar donors, such as β-cellobiosyl fluoride, to transfer a glycosyl unit to an acceptor molecule in a single-step transglycosylation reaction. nih.gov This approach offers a powerful tool for the controlled synthesis of complex carbohydrates.

A key strategy in the creation of glycosynthases is the site-directed mutagenesis of the catalytic nucleophilic residue. By replacing the nucleophilic glutamate or aspartate with a non-nucleophilic amino acid, such as alanine (B10760859) or glycine, the enzyme's hydrolytic activity is abolished. A notable example is the mutation of the endoglucanase from Humicola insolens, HiCel7B, where the catalytic nucleophile glutamic acid at position 197 was replaced with alanine (E197A). nih.gov This E197A mutant was shown to be effective in the polymerization of cellobiosyl fluorides for the production of modified oligo- and polysaccharides. nih.gov The resulting glycosynthase can still bind the β-cellobiosyl fluoride donor and an acceptor molecule in its active site. The general acid/base catalyst then facilitates the direct transfer of the cellobiosyl group from the fluoride donor to the acceptor, proceeding through a single displacement mechanism. This results in the formation of a new β-glycosidic bond and the release of fluoride.

EnzymeOriginal NucleophileMutantApplication with β-Cellobiosyl Fluoride
Humicola insolens Cel7BE197E197APolymerization to produce regioselectively modified oligo- and polysaccharides. nih.gov
Bacillus licheniformis 1,3-1,4-β-glucanaseE134E134ACatalyzes regio- and stereospecific glycosylation of α-laminaribiosyl fluoride. nih.gov

Directed evolution provides a powerful methodology for improving the efficiency and substrate specificity of glycosynthases. This approach involves generating a large library of enzyme variants through random mutagenesis, such as error-prone PCR, and then using a high-throughput screening or selection system to identify mutants with enhanced glycosynthetic capabilities. For instance, a general high-throughput screening procedure for glycosynthase activity has been developed based on the detection of hydrofluoric acid, a byproduct of the glycosynthase reaction. researchgate.net This assay is applicable to all glycosynthases and does not require modified substrates. researchgate.net More advanced methods, such as those enabled by "click-chemistry," offer even more sensitive and high-throughput screening of glycosynthase libraries expressed in E. coli. These techniques facilitate the rapid identification of novel glycosynthase mutants with increased activity towards specific donor and acceptor sugars, including derivatives of β-cellobiosyl fluoride.

Enzymatic Polymerization and Oligomerization Reactions

The development of glycosynthases, such as the E197A mutant of Humicola insolens Cel7B (HiCel7B), has provided a more efficient route for cellulose synthesis. nih.gov These engineered enzymes can catalyze the self-condensation of β-cellobiosyl fluoride to produce cellulose without the issue of product hydrolysis. nih.gov This enzymatic polymerization allows for the synthesis of cellulose chains with a degree of polymerization exceeding 100 anhydrous glucopyranose units.

Enzyme SystemSubstrateProductKey Findings
Trichoderma viride cellulase (B1617823) (wild-type)β-d-cellobiosyl fluorideCellulose IFirst in vitro biosynthetic route to cellulose. nih.govtandfonline.com
Humicola insolens Cel7B E197A (glycosynthase)β-cellobiosyl fluorideCellulose and modified derivativesEnabled polymerization without product hydrolysis. nih.gov
Cellulase/surfactant complex in nonaqueous mediumNot specifiedLonger-chain cellulose (>100 units)Enhanced polymerization in non-aqueous media. elsevierpure.com
Production of Cellodextrins and Defined Oligosaccharide Chains

The enzymatic synthesis of cellodextrins, which are linear β-1,4-linked glucans, is of significant interest due to their potential applications as prebiotics and in materials science. ugent.be While the partial hydrolysis of cellulose often yields a heterogeneous mixture of oligosaccharides, enzymatic approaches using activated donors like β-cellobiosyl fluoride offer a pathway to more defined products. ugent.be

Glycosynthases, which are engineered glycosidases with a mutated catalytic nucleophile, are particularly effective in this regard. By utilizing a glycosyl fluoride donor with an anomeric configuration opposite to that of the natural substrate, these enzymes can catalyze the formation of a glycosidic bond without the risk of hydrolyzing the newly formed product. nih.gov The first non-natural, biosynthetic route to cellulose in vitro utilized β-D-cellobiosyl fluoride as a substrate for a wild-type retaining cellulase from Trichoderma viride in a specialized buffer system that promoted transglycosylation over hydrolysis. nih.gov

Cellodextrin phosphorylase (CDP) is another key enzyme in the synthesis of cellodextrins. This inverting enzyme polymerizes β-1,4-glucans from α-D-glucose 1-phosphate (α-Glc-1P) as the donor and D-glucose or short β-1,4-glucans as acceptors. nih.gov The degree of polymerization (DP) of the resulting cellodextrins can be controlled by the reaction conditions, allowing for the targeted synthesis of either soluble, short-chain oligosaccharides (DP ≤ 6) or insoluble, long-chain polymers (DP ≥ 7). nih.gov

In a chemoenzymatic approach, fluorinated cellodextrins have been synthesized to study the impact of fluorine substitution on their self-assembly properties. uea.ac.uk This process can involve the use of cellobiose phosphorylase (CBP) to generate monofluorinated cellobiose acceptors, which are then polymerized by CDP with α-Glc-1P as the donor. uea.ac.uk This strategy allows for the site-selective incorporation of fluorine atoms into the cellodextrin chain. uea.ac.uk

A convenient method for the preparation of cellooligosaccharide derivatives has also been developed using β-lactosyl fluoride as a glycosyl donor in a two-step enzymatic process. First, a cellulase-catalyzed transglycosylation reaction results in the regio- and stereo-selective lactosylation of a β-cellobioside acceptor. Subsequently, a β-D-galactosidase is used to selectively cleave the terminal D-galactose unit, yielding a β-cellotrioside derivative. This cycle can be repeated to produce longer cellooligosaccharides, such as cellotetraosides, in a controlled, stepwise manner. nih.gov

Enzyme SystemDonor SubstrateAcceptor SubstratePrimary Product(s)Reference
Trichoderma viride cellulaseβ-D-cellobiosyl fluorideSelf-condensationCellulose nih.gov
Cellodextrin Phosphorylase (CDP)α-D-glucose 1-phosphateD-glucose / short β-1,4-glucansCellodextrins (controlled DP) nih.gov
Cellulase / β-D-galactosidaseβ-lactosyl fluorideβ-cellobiosideCellotrioside derivative nih.gov
Cellobiose Phosphorylase (CBP) / CDPα-D-glucose 1-phosphateMonofluorinated cellobiosesFluorinated cellodextrins uea.ac.uk
Synthesis of Modified Polysaccharides using Functionalized this compound Derivatives

The use of functionalized β-cellobiosyl fluoride derivatives in enzymatic polymerizations opens up avenues for the creation of modified polysaccharides with tailored properties and functionalities. Glycosynthases are particularly well-suited for this purpose, as they can accept modified donor substrates and polymerize them into novel polymers. nih.gov

A notable example is the use of a glycosynthase derived from the endoglucanase from Humicola insolens (HiCel7B E197A). This engineered enzyme has been shown to polymerize C-6 position functionalized α-cellobiosyl fluorides. For instance, the polymerization of 6′-azido-α-cellobiosyl fluoride using HiCel7B E197A leads to the production of alternating 6-azido-6-deoxycellulose. nih.gov This azido-functionalized polysaccharide can be further modified through chemical reactions such as reduction to amines or copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to attach other molecules. nih.gov

The versatility of the HiCel7B E197A glycosynthase is further demonstrated by its ability to accept α-cellobiosyl fluorides functionalized with other groups at the C-6 position, including bromine and thioglucosyl moieties. This capability represents a significant step towards the controlled synthesis of a variety of regioselectively modified oligo- and polysaccharides. nih.gov

The glycosynthase derived from Bacillus licheniformis 1,3-1,4-β-glucanase has also been employed to polymerize glycosyl fluoride donors to produce artificial mixed-linked β-glucans with regular sequences and varying ratios of β-1,3 to β-1,4 linkages. nih.gov By using different glycosyl fluoride donors, polymers with average molecular masses of 10-15 kDa and even as high as 30.5 kDa have been synthesized. nih.gov This technology provides a means to create novel β-glucans with tailored structures and physicochemical properties. nih.gov

EnzymeFunctionalized Donor SubstrateResulting Modified PolysaccharidePotential Further ModificationsReference
Humicola insolens HiCel7B E197A6′-azido-α-cellobiosyl fluorideAlternating 6-azido-6-deoxycelluloseReduction to amines, Click chemistry nih.gov
Humicola insolens HiCel7B E197AC-6 bromo-α-cellobiosyl fluorideAlternating 6-bromo-6-deoxycelluloseNot specified nih.gov
Humicola insolens HiCel7B E197AC-6 thioglucosyl-α-cellobiosyl fluorideAlternating 6-thioglucosyl-6-deoxycelluloseNot specified nih.gov
Bacillus licheniformis 1,3-1,4-β-glucanase E134A/E134S(G4)mG3GαF (m = 0-2)Artificial mixed-linked β-glucansNot applicable nih.gov

Transglycosylation with Diverse Acceptor Substrates for Novel Glycoside Synthesis

Transglycosylation is an enzymatic reaction where a glycosyl group is transferred from a donor to an acceptor molecule other than water. When glycosyl fluorides are used as donors, this reaction can be a powerful tool for the synthesis of novel glycosides. nih.gov Both wild-type glycosidases and glycosynthases can be used for transglycosylation, although glycosynthases are often preferred due to the absence of product hydrolysis. nih.gov

A variety of acceptor substrates can be employed in these reactions, leading to a diverse range of products. For example, β-xylosidases from Aspergillus nidulans have been shown to catalyze the transglycosylation of p-nitrophenyl β-D-xylopyranoside to various monosaccharides, disaccharides, and sugar alcohols, resulting in the synthesis of 18 different β-xylosyl-oligosaccharides with yields ranging from 2% to 66%. dtu.dk

The transglycosylation activity of a commercial β-glucanase has been utilized for the modification of stevioside, a natural sweetener that can have a bitter aftertaste. Using barley β-glucan as the glycosyl donor, a maximal reaction yield of 19% for the transglycosylated stevioside was achieved. nih.gov

The choice of acceptor can significantly influence the efficiency and outcome of the transglycosylation reaction. For instance, a study on the transglycosylation capabilities of two homologous β-glucosidases, McGlc and PcGlc, with a rutinosyl donor, revealed that these enzymes could utilize a range of acceptors, including various alcohols and flavonoids, with no significant difference in acceptor preference between the two enzymes. researchgate.net

EnzymeDonor SubstrateAcceptor Substrate(s)Product(s)Yield (%)Reference
Aspergillus nidulans BxlA/BxlBp-nitrophenyl β-D-xylopyranosideMonosaccharides, disaccharides, sugar alcohols18 different β-xylosyl-oligosaccharides2-66 dtu.dk
Commercial β-glucanaseBarley β-glucanSteviosideTransglycosylated steviosideup to 19 nih.gov
McGlc / PcGlcRutinosyl donorAlcohols, flavonoidsRutinosylated acceptorsNot specified researchgate.net

Explorations with Glycosyltransferases and Glycoside Phosphorylases

Beyond glycosidases and glycosynthases, other classes of enzymes, such as glycosyltransferases and glycoside phosphorylases, also interact with glycosyl fluorides, offering further avenues for synthetic and mechanistic studies.

This compound as an Activated Donor in Glycosyltransferase-Like Reactions

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a saccharide moiety from an activated nucleotide sugar donor to a nucleophilic acceptor molecule. wikipedia.org While nucleotide sugars are the natural donors for GTs, activated non-nucleotide donors like glycosyl fluorides can sometimes serve as substrates in what can be described as glycosyltransferase-like reactions. nih.gov

The use of glycosyl fluorides as donor substrates for GTs is an area of active research. For a set of flavonoid O- and C-β-glycosyltransferases, it has been shown that β-glucosyl fluoride can function as a substrate for the reverse reaction, leading to the synthesis of UDP-α-glucose in the presence of UDP. elsevierpure.com This finding highlights the reversibility of the reaction catalyzed by these inverting glycosyltransferases. elsevierpure.com Furthermore, β-glucosyl fluoride was able to rescue the activity of an enzyme variant that was impaired in its ability to use the natural UDP-glucose donor, demonstrating the potential of glycosyl fluorides as mechanistic probes and in synthetic applications. elsevierpure.com

The introduction of a fluorine atom at the C-5 position of a UDP-GlcNAc donor was found to have a significant impact on its interaction with a glycosyltransferase. The resulting UDP-(5-F)-GlcNAc acted as a competitive inhibitor rather than a substrate for chitobiosyl-P-P-lipid synthase, suggesting that the electronic properties of the donor are crucial for catalysis. nih.gov

Interactions with Cellobiose Phosphorylase Systems

Cellobiose phosphorylase (CBP) is an enzyme that catalyzes the reversible phosphorolysis of cellobiose into α-D-glucose 1-phosphate (α-Glc-1P) and glucose. mdpi.com This enzyme plays a key role in the metabolism of cellobiose in certain anaerobic bacteria and has also been harnessed for the synthesis of cellobiose and other oligosaccharides. dtu.dknih.gov

The interaction of β-cellobiosyl fluoride with CBP has been investigated. Cellobiohydrolase II from Trichoderma reesei has been shown to hydrolyze both α- and β-D-cellobiosyl fluorides to α-cellobiose at comparable rates, following Michaelis-Menten kinetics. nih.govnih.gov In contrast, cellobiohydrolase I hydrolyzes only β-cellobiosyl fluoride. nih.govnih.gov

Kinetic studies of CBP from Clostridium thermocellum have provided insights into its substrate specificity and catalytic mechanism. The apparent Km for the phosphorolytic cleavage of cellopentaose was found to be lower than that for cellobiose, indicating a higher affinity for the longer oligosaccharide. nih.gov A mutant of Clostridium thermocellum CBP, S497G, exhibited a higher catalytic efficiency for both cellobiose and cellotriose compared to the wild-type enzyme in phosphorolytic reactions. mdpi.com

EnzymeSubstrate(s)Kinetic ParameterValueReference
Clostridium thermocellum CBPCellopentaoseApparent Km0.61 mM nih.gov
Clostridium thermocellum CBPCellobioseApparent Km3.3 mM nih.gov
Clostridium thermocellum CBP S497GCellobiosekcat/KmHigher than wild-type mdpi.com
Clostridium thermocellum CBP S497GCellotriosekcat/Km5.7-fold higher than wild-type mdpi.com

Emerging Research Directions and Future Perspectives in Beta Cellobiosyl Fluoride Research

Design of Next-Generation Biocatalysts for Complex Glycan Synthesis

The enzymatic synthesis of complex glycans often utilizes glycosyl fluorides as activated donor substrates. The design of next-generation biocatalysts, particularly glycosynthases, is a primary focus of current research. These engineered enzymes are capable of synthesizing specific glycosidic bonds without the risk of product hydrolysis, a common issue with wild-type glycosidases.

Historically, the in vitro synthesis of cellulose (B213188) was achieved using a wild-type cellulase (B1617823) from Trichoderma viride with β-d-cellobiosyl fluoride (B91410) as the substrate. nih.gov However, the hydrolytic activity of the wild-type enzyme on the newly formed polymer limited the yield. nih.gov The development of glycosynthases, which are mutant enzymes with a disabled hydrolytic mechanism, has been a significant breakthrough. For instance, a mutated endoglucanase from Humicola insolens (HiCel7B E197A) has been successfully used for the polymerization of cellobiosyl fluorides. nih.gov This engineered biocatalyst facilitates the self-condensation of a cellobiosyl fluoride donor, leading to the production of cellulose. nih.gov

Future research is directed towards creating a diverse portfolio of biocatalysts with tailored specificities for the synthesis of various complex glycans and their derivatives.

Exploration of Novel Glycosyl Transfer Reactions and Unprecedented Glycosidic Linkages

β-Cellobiosyl fluoride is a versatile tool for exploring novel glycosyl transfer reactions. Its use is not limited to the synthesis of natural polysaccharides like cellulose. Researchers are actively investigating its potential in forming unconventional glycosidic linkages, leading to the creation of neoglycoconjugates and oligosaccharides with unique structures and functions.

The transglycosylation activity of various enzymes is being explored with activated sugar donors like glycosyl fluorides. nih.gov For example, studies on enzymes like limit dextrinase (HvLD) with donors such as α-maltosyl fluoride have shown a preference for certain acceptors, highlighting the importance of enzyme subsites in determining reaction outcomes. nih.gov This knowledge can be extrapolated to enzymes that utilize β-cellobiosyl fluoride to predict and control the formation of specific linkages.

Furthermore, the use of modified cellobiosyl fluorides opens up possibilities for producing functionalized polysaccharides. For instance, the polymerization of 6′-azido-α-cellobiosyl fluoride using the HiCel7B E197A glycosynthase has yielded alternating 6-azido-6-deoxycellulose. nih.gov This modified cellulose can be further derivatized, for example, by reduction of the azide (B81097) groups to amines or by copper-catalyzed "click chemistry" to attach fluorescent tags. nih.gov

The table below summarizes examples of glycosyl transfer reactions involving glycosyl fluorides, illustrating the diversity of products that can be achieved.

Donor SubstrateEnzymeAcceptorProductLinkage Type
β-d-cellobiosyl fluorideWild-type cellulase (Trichoderma viride)Self-condensationCelluloseβ-1,4
α-cellobiosyl fluorides with C-6 modificationsGlycosynthase (HiCel7B E197A)Mono- and disaccharide acceptorsNovel β-1,4 linked compoundsβ-1,4
6′-azido-α-cellobiosyl fluorideGlycosynthase (HiCel7B E197A)Self-condensationAlternating 6-azido-6-deoxycelluloseβ-1,4
α-laminaribiosyl fluorideGlycosynthase (Hordeum vulgare E231G)Self-condensationβ-1,3-glucan (DP >20)β-1,3
α-maltosyl fluorideLimit Dextrinase (HvLD)MaltoseMaltooligosaccharidesα-1,4 and α-1,6

This table presents a selection of enzymatic reactions using glycosyl fluoride donors to produce various glycans, showcasing the potential for creating diverse glycosidic linkages.

Integration of High-Throughput Screening and Computational Design for Enzyme Engineering

The development of efficient biocatalysts for utilizing β-cellobiosyl fluoride relies heavily on modern enzyme engineering techniques. The integration of high-throughput screening (HTS) and computational design is accelerating the discovery and optimization of enzymes with desired properties. nih.govmuni.czrsc.org

Computational design and machine learning algorithms are employed to analyze genomic databases and predict enzyme properties, guiding the selection of candidate enzymes for engineering. nih.govmuni.cz These computational tools help in identifying key amino acid residues that can be mutated to enhance catalytic activity, alter substrate specificity, or improve stability.

Once a library of enzyme variants is created, HTS technologies are essential for rapidly screening millions of variants to identify those with improved performance. nih.gov These platforms often rely on compartmentalization, such as in microtiter plates, synthetic droplets, or microchambers, to test the activity of individual enzyme variants. nih.govmssm.edu For enzymes acting on β-cellobiosyl fluoride, assays can be designed to detect the release of fluoride ions or the formation of new glycosidic bonds.

The synergy between computational design and HTS significantly shortens the development cycle for novel biocatalysts, making the engineering of enzymes for specific applications with β-cellobiosyl fluoride more efficient and predictable. nih.govmuni.cz

Development of beta-Cellobiosyl Fluoride as a Tool in Synthetic Glycobiology

β-Cellobiosyl fluoride has established itself as a valuable tool in synthetic glycobiology due to its stability and reactivity as a glycosyl donor in enzymatic reactions. unimelb.edu.au Its application extends beyond the synthesis of polysaccharides to the creation of a wide array of glycoconjugates and oligosaccharides with potential applications in materials science, medicine, and biotechnology.

The ability to enzymatically synthesize cellulose in vitro from β-cellobiosyl fluoride provides a controlled method for producing this important biopolymer. nih.govresearchgate.net Furthermore, the use of glycosynthases with β-cellobiosyl fluoride and its derivatives allows for the creation of modified celluloses with tailored functionalities, which would be difficult to achieve through traditional chemical methods. nih.gov

The broader family of glycosyl fluorides is recognized for its utility in glycosidation reactions, where they are activated by various catalysts to form O- and C-glycosides. researchgate.netelsevierpure.com This highlights the fundamental importance of the fluoride leaving group in facilitating these transformations. As a key member of this family, β-cellobiosyl fluoride will continue to be a cornerstone for the chemoenzymatic synthesis of complex carbohydrates, driving innovation in the field of chemical glycobiology.

Q & A

Q. Which analytical techniques are most reliable for detecting β-cellobiosyl fluoride in complex mixtures?

  • Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) offers specificity for oligosaccharides. Fluoride-specific electrodes or fluorometric assays (e.g., using lanthanum-alizarin complexes) quantify free fluoride, but precautions are needed to avoid interference from hydrolyzed byproducts. Cross-validation with mass spectrometry (MALDI-TOF or ESI-MS) ensures accuracy .

Q. How should researchers design kinetic studies to assess β-cellobiosyl fluoride’s enzymatic hydrolysis?

  • Methodological Answer : Use stopped-flow spectrophotometry or 19F^{19}\text{F}-NMR to monitor real-time hydrolysis by glycosidases. Buffer systems (e.g., phosphate, pH 5–7) must mimic physiological conditions. Control for spontaneous hydrolysis by running parallel reactions without enzymes. Calculate kinetic parameters (kcatk_{\text{cat}}, KmK_{\text{m}}) via Michaelis-Menten curve fitting, ensuring triplicate trials for statistical rigor .

Advanced Research Questions

Q. What strategies resolve contradictions in reported kinetic data for β-cellobiosyl fluoride hydrolysis across studies?

  • Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., fungal vs. bacterial glycosidases) or assay conditions (ionic strength, temperature). Conduct comparative studies using standardized enzyme batches and buffer systems. Apply multivariate analysis to isolate confounding variables (e.g., trace metal ions) and validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can computational modeling complement experimental studies of β-cellobiosyl fluoride’s reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) predict transition-state conformations during hydrolysis. Density functional theory (DFT) calculates fluoride leaving-group energetics. Validate models against experimental NMR chemical shifts and kinetic isotope effects (KIEs). Integrate QM/MM hybrid methods to refine active-site interactions .

Q. What experimental controls are critical when investigating β-cellobiosyl fluoride’s stability under varying pH conditions?

  • Methodological Answer : Pre-equilibrate solutions at target pH (2–10) using citrate-phosphate (pH 2–7) or carbonate (pH 8–10) buffers. Monitor degradation via 19F^{19}\text{F}-NMR or ion chromatography, correcting for temperature fluctuations. Include a deuterated solvent control (e.g., D2_2O) to assess solvent isotope effects. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Data Validation and Reproducibility

Q. How can researchers validate the identity of β-cellobiosyl fluoride derivatives in synthetic mixtures?

  • Methodological Answer : Combine orthogonal techniques: X-ray crystallography for absolute configuration, 2D-NMR (HSQC, NOESY) for stereochemical assignment, and IR spectroscopy for functional groups. Compare retention times in HPAEC-PAD with authentic standards. Publish crystallographic data (CCDC) and raw spectral files in supplementary materials for peer validation .

Q. What statistical approaches are recommended for analyzing dose-response data in β-cellobiosyl fluoride inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC50_{50} curves, applying Akaike’s criterion for model selection. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals. For non-normal distributions, apply non-parametric tests (Mann-Whitney U) and report effect sizes (Cohen’s d). Pre-register analysis protocols to mitigate bias .

Ethical and Reporting Standards

Q. How should researchers address potential conflicts between in vitro and in vivo findings for β-cellobiosyl fluoride’s bioactivity?

  • Methodological Answer : Reconcile discrepancies by replicating in vivo conditions in vitro (e.g., serum protein additives, physiologically relevant pH/temperature). Use isotopic tracing (18F^{18}\text{F}-labeling) to track metabolite distribution. Transparently report limitations (e.g., cell permeability differences) and contextualize findings in the discussion section .

Q. What guidelines ensure ethical reporting of negative or inconclusive results in β-cellobiosyl fluoride research?

  • Methodological Answer : Adhere to FAIR data principles: publish negative datasets in repositories (e.g., Zenodo) with metadata describing experimental conditions. Use pre-registration platforms (e.g., OSF) to document hypotheses and methods. Cite prior negative findings in introductions to frame research gaps, avoiding publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.